N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide
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Overview
Description
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide is a compound that features an imidazole ring substituted with a difluoromethyl group and an ethyl chain linked to a butane-1-sulfonamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives with a methyl group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes, while the sulfonamide moiety can inhibit enzyme activity by mimicking the natural substrate . The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[1-(trifluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide
- N-[2-[1-(methyl)imidazol-2-yl]ethyl]butane-1-sulfonamide
Uniqueness
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to similar compounds with different substituents .
Properties
IUPAC Name |
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N3O2S/c1-2-3-8-18(16,17)14-5-4-9-13-6-7-15(9)10(11)12/h6-7,10,14H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQUURFLYSFIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC1=NC=CN1C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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